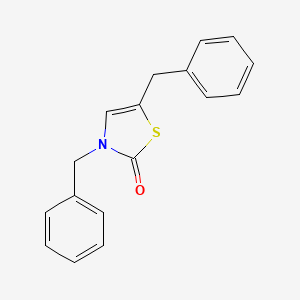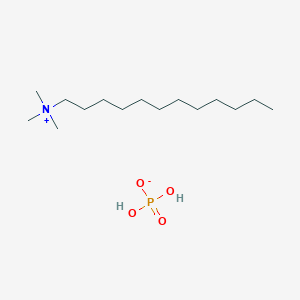
N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by a long hydrophobic dodecyl chain and a hydrophilic trimethylammonium head, which allows it to interact with both hydrophobic and hydrophilic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate typically involves the quaternization of dodecylamine with trimethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or water, under controlled temperature and pressure conditions. The resulting product is then treated with phosphoric acid to form the dihydrogen phosphate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The purity of the final product is maintained through various purification techniques, such as crystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanal or dodecanoic acid, while reduction can produce dodecylamine.
Applications De Recherche Scientifique
N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and nanocapsules.
Biology: The compound is employed in cell culture studies to enhance cell membrane permeability.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate involves its interaction with cell membranes and other biological structures. The hydrophobic dodecyl chain inserts into lipid bilayers, while the hydrophilic trimethylammonium head interacts with the aqueous environment. This dual interaction disrupts the membrane structure, enhancing permeability and facilitating the transport of molecules across the membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-Trimethyldodecan-1-aminium chloride: Similar in structure but with a chloride counterion.
N,N,N-Trimethyldodecan-1-aminium bromide: Similar in structure but with a bromide counterion.
Uniqueness
N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate is unique due to its phosphate counterion, which imparts different solubility and reactivity properties compared to its chloride and bromide counterparts. This uniqueness makes it suitable for specific applications where phosphate ions are preferred.
Propriétés
Numéro CAS |
124900-36-3 |
|---|---|
Formule moléculaire |
C15H36NO4P |
Poids moléculaire |
325.42 g/mol |
Nom IUPAC |
dihydrogen phosphate;dodecyl(trimethyl)azanium |
InChI |
InChI=1S/C15H34N.H3O4P/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5(2,3)4/h5-15H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
Clé InChI |
YCFRSSXXVSLWSM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)C.OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


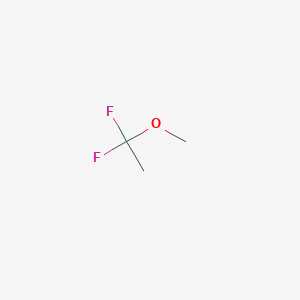
![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)


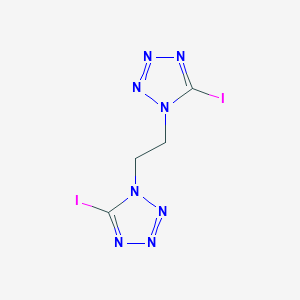
![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)
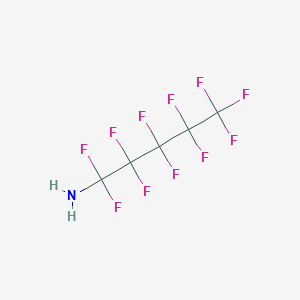
![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)

![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)



